molecular formula C8H9Cl3FN B12088905 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

Cat. No.: B12088905
M. Wt: 244.5 g/mol
InChI Key: XWNBPWSCZGITLD-UHFFFAOYSA-N
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Description

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a phenyl group substituted with chlorine and fluorine atoms, attached to an ethanamine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloro-3-fluorobenzene.

    Nucleophilic Substitution: The 2,6-dichloro-3-fluorobenzene undergoes a nucleophilic substitution reaction with an appropriate amine to form the intermediate (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenylamines.

Scientific Research Applications

(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,6-Dichlorophenyl)ethan-1-aminehydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (1R)-1-(2,6-Difluorophenyl)ethan-1-aminehydrochloride: Lacks the chlorine atoms, which may influence its chemical properties and applications.

    (1R)-1-(3-Fluoro-4-chlorophenyl)ethan-1-aminehydrochloride: Different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.

Uniqueness: : The presence of both chlorine and fluorine atoms in (1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-aminehydrochloride imparts unique chemical properties, such as increased reactivity and specific biological interactions, making it distinct from its analogs.

Properties

Molecular Formula

C8H9Cl3FN

Molecular Weight

244.5 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H

InChI Key

XWNBPWSCZGITLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl

Origin of Product

United States

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